N-(2-Hydroxyethyl)picolinamide
Overview
Description
N-(2-Hydroxyethyl)picolinamide: is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinamide, where the amide nitrogen is substituted with a 2-hydroxyethyl group
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)picolinamide primarily targets the lipid-transfer protein Sec14p . Sec14p is a crucial protein involved in the regulation of lipid metabolism and vesicle trafficking .
Mode of Action
The compound interacts with Sec14p, inhibiting its function .
Biochemical Pathways
The inhibition of Sec14p disrupts lipid metabolism and vesicle trafficking within the cell . These processes are vital for cell growth and survival, particularly in fungi. Therefore, the compound’s action can lead to growth inhibition or cell death in fungi .
Pharmacokinetics
The compound’s solubility and permeability data suggest that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of lipid metabolism and vesicle trafficking due to the inhibition of Sec14p . This can lead to growth inhibition or cell death in fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amide Formation: N-(2-Hydroxyethyl)picolinamide can be synthesized through the reaction of picolinic acid with 2-aminoethanol. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Catalytic Methods: Enzymatic methods using nitrilases have also been explored for the synthesis of picolinamide derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Hydroxyethyl)picolinamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming the corresponding ketone.
Reduction: The compound can be reduced to form N-(2-hydroxyethyl)pyridine, where the amide group is reduced to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)picolinamide.
Reduction: Formation of N-(2-hydroxyethyl)pyridine.
Substitution: Formation of various substituted picolinamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- N-(2-Hydroxyethyl)picolinamide is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic applications.
Biology:
- The compound has been studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.
Industry:
- The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Picolinamide: The parent compound, which lacks the 2-hydroxyethyl substitution.
N-(2-Hydroxyethyl)nicotinamide: A similar compound where the pyridine ring is substituted at the 3-position instead of the 2-position.
N-(2-Hydroxyethyl)isonicotinamide: Another similar compound with substitution at the 4-position of the pyridine ring.
Uniqueness: N-(2-Hydroxyethyl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-hydroxyethyl group enhances its solubility and reactivity compared to other picolinamide derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-3-1-2-4-9-7/h1-4,11H,5-6H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUMVFGIULAFNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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